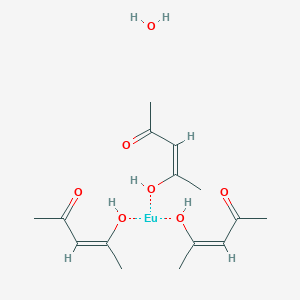

Europium(III) acetylacetonate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium(III) acetylacetonate hydrate: is a coordination compound with the chemical formula Eu(C₅H₇O₂)₃·xH₂O. It is a complex of europium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Europium(III) acetylacetonate hydrate can be synthesized through the reaction of europium(III) chloride or europium(III) nitrate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the dissolution of europium salts in an appropriate solvent, followed by the addition of acetylacetone and a base. The mixture is stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .

化学反応の分析

Types of Reactions: Europium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Complexation: It forms complexes with other ligands, such as trialkylbenzylammonium chloride, resulting in mixed-ligand complexes.

Thermal Decomposition: Upon heating, it decomposes to form europium oxide and acetylacetone.

Common Reagents and Conditions:

Complexation Reactions: Typically involve the use of organic solvents and additional ligands under mild conditions.

Thermal Decomposition: Requires heating under controlled temperatures to avoid complete degradation of the compound.

Major Products:

Complexation: Mixed-ligand complexes with enhanced luminescent properties.

Thermal Decomposition: Europium oxide and acetylacetone.

科学的研究の応用

Luminescent Materials

Properties and Mechanism:

Europium ions exhibit characteristic f-f electronic transitions that result in sharp emission lines when excited by light. Europium(III) acetylacetonate hydrate serves as an effective luminescent center due to its ability to coordinate europium ions within its structure. This coordination enhances the luminescence efficiency, making it suitable for various optical applications.

Applications:

- Biological Probes: By attaching biorecognition molecules to this compound, researchers can create luminescent probes for detecting specific biological targets such as proteins or DNA. Changes in luminescence upon binding allow for sensitive detection methods.

- Optical Devices: The compound is utilized in the development of optical devices due to its high luminescence efficiency and stability under UV light exposure .

Catalysis

This compound is employed as a catalyst in various chemical reactions due to its ability to form stable complexes with organic substrates.

Key Reactions:

- Synthesis of Nanostructures: In a study conducted at the Leibniz Institute for Solid State and Materials Research Dresden, europium(III) acetylacetonate was used in chemical vapor deposition (CVD) techniques to fabricate carbon nanostructures .

- Organic Synthesis: The compound acts as a catalyst in hydroxylation, hydrogenation, and isomerization reactions, facilitating the synthesis of low molecular weight unsaturated ketones and polymers .

Environmental Applications

Water Treatment:

The compound has been explored for its potential in water treatment processes, particularly in the removal of heavy metals through chelation mechanisms. Its ability to form stable complexes with metal ions enhances its effectiveness in environmental remediation efforts .

Case Study 1: Doping in Titania Matrix

A study investigated the doping of europium(III) acetylacetonate into a titania matrix using a sol-gel approach. The resulting Eu(acac)3-doped titania particles exhibited enhanced luminescence properties compared to undoped titania. The optimal doping ratio was found to significantly influence the luminescence intensity, demonstrating the importance of inter-molecular distance between dopants .

Case Study 2: Luminescent Nanomaterials

Research on lanthanide-doped nanomaterials highlighted the application of this compound in creating luminescent nanoparticles for biomedical imaging. These nanoparticles showed promising results in terms of biocompatibility and cellular uptake, indicating their potential use in targeted drug delivery systems .

作用機序

The luminescent properties of europium(III) acetylacetonate hydrate are attributed to the electronic transitions within the europium ion. The acetylacetonate ligands facilitate energy transfer to the europium ion, resulting in the emission of light. This process involves the absorption of energy by the ligands, followed by non-radiative transfer to the europium ion, which then emits light at characteristic wavelengths .

類似化合物との比較

- Gadolinium(III) acetylacetonate hydrate

- Terbium(III) acetylacetonate hydrate

- Neodymium(III) acetylacetonate hydrate

- Samarium(III) acetylacetonate hydrate

- Cerium(III) acetylacetonate hydrate

Uniqueness: Europium(III) acetylacetonate hydrate is unique due to its strong red luminescence, which is more intense compared to other lanthanide acetylacetonates. This makes it particularly valuable in applications requiring high luminescence efficiency, such as in display technologies and biomedical imaging .

特性

CAS番号 |

181266-82-0 |

|---|---|

分子式 |

C15H26EuO7 |

分子量 |

470.33 g/mol |

IUPAC名 |

europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |

InChI |

InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |

InChIキー |

SBDZTTRWSNYRHZ-HXGNVLNTSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

異性体SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

同義語 |

Eu(acac)3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。